molecular formula C13H14F3NO B317761 1-[3-(Trifluoromethyl)benzoyl]piperidine

1-[3-(Trifluoromethyl)benzoyl]piperidine

Cat. No.: B317761
M. Wt: 257.25 g/mol
InChI Key: SAHUGTLKYCOGFB-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzoyl]piperidine is a chemical building block of significant interest in pharmaceutical research and development. It features the privileged benzoylpiperidine scaffold, recognized as a metabolically stable framework and a potential bioisostere for piperazine rings in drug design . This specific compound, with a trifluoromethyl group on the benzoyl ring, is a valuable synthetic intermediate for constructing novel bioactive molecules. Researchers utilize this and related benzoylpiperidine compounds in the exploration of therapeutic agents targeting the central nervous system, including potential antipsychotics, due to the fragment's known affinity for serotonin receptors such as 5-HT2A . The benzoylpiperidine core is frequently employed in developing ligands for various neuropsychiatric and neurodegenerative conditions . As a supplier, we provide this compound to the scientific community to support advanced research and innovation in medicinal chemistry. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

piperidin-1-yl-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-6-4-5-10(9-11)12(18)17-7-2-1-3-8-17/h4-6,9H,1-3,7-8H2

InChI Key

SAHUGTLKYCOGFB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • 1-[4-(Trifluoromethyl)benzoyl]piperidine: The -CF₃ group is at the para position on the benzoyl ring. Molecular formula: C₁₃H₁₄F₃NO (same as the meta isomer).

Halogenated Derivatives

  • 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine: Additional substituents: Bromine (Br) at position 2 and fluorine (F) at position 6 on the benzoyl ring. Molecular weight: 354.14 g/mol. This compound is used in synthetic chemistry but lacks reported biological data .

Piperidine Derivatives with Modified Functional Groups

Ketone-Modified Analogs

  • 1-(3-(Trifluoromethyl)benzoyl)piperidin-4-one: A ketone group replaces the hydrogen at position 4 of the piperidine ring. Molecular formula: C₁₃H₁₂F₃NO₂ (MW: 271.24 g/mol). Significance: The ketone introduces a polar group, which could modulate solubility and hydrogen-bonding interactions with targets .

Acetylated Derivatives

  • 1-Acetyl-4-(3-trifluoromethylbenzoyl)piperidine: An acetyl group is added to the piperidine nitrogen. Molecular formula: C₁₅H₁₆F₃NO₂ (MW: 299.29 g/mol). Properties: The acetyl group may reduce basicity of the piperidine nitrogen, altering pharmacokinetic profiles .

Benzyl vs. Benzoyl Derivatives

  • 1-(3-Trifluoromethylbenzyl)piperidine: Substituent: Benzyl (-CH₂-C₆H₄-CF₃) instead of benzoyl (-CO-C₆H₄-CF₃). Molecular formula: C₁₃H₁₆F₃N (MW: 243.27 g/mol). This compound was synthesized in 79% yield via alkylation but lacks activity data .

Heterocyclic Hybrids

  • 3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine: Incorporates a thiadiazole ring linked to the piperidine. Molecular formula: C₂₁H₁₇F₄N₃OS (MW: 435.44 g/mol). Significance: The thiadiazole moiety introduces additional hydrogen-bonding sites and aromaticity, which may enhance target affinity. No biological data are reported .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
1-[3-(Trifluoromethyl)benzoyl]piperidine C₁₃H₁₄F₃NO 257.25 -CF₃ at benzoyl meta AMPA receptor affinity
1-[4-(Trifluoromethyl)benzoyl]piperidine C₁₃H₁₄F₃NO 257.25 -CF₃ at benzoyl para N/A
1-(3-Trifluoromethylbenzyl)piperidine C₁₃H₁₆F₃N 243.27 Benzyl group Synthetic utility (79% yield)
1-Acetyl-4-(3-trifluoromethylbenzoyl)piperidine C₁₅H₁₆F₃NO₂ 299.29 Acetyl at piperidine N Reduced basicity

Preparation Methods

Reaction Overview

The most straightforward method involves the nucleophilic acyl substitution of piperidine with 3-(trifluoromethyl)benzoyl chloride. This approach leverages the reactivity of acyl chlorides with amines to form amides.

Synthesis of 3-Trifluoromethylbenzoyl Chloride

3-Trifluoromethylbenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example:

3-CF₃-C₆H₄-COOH+SOCl₂reflux3-CF₃-C₆H₄-COCl+SO₂+HCl\text{3-CF₃-C₆H₄-COOH} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{3-CF₃-C₆H₄-COCl} + \text{SO₂} + \text{HCl}

This reaction typically proceeds at reflux (70–80°C) for 2–4 hours, yielding the acyl chloride in >90% purity.

Acylation of Piperidine

The acyl chloride is then reacted with piperidine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts:

3-CF₃-C₆H₄-COCl+C₅H₁₀NHbase, 0–25°C1-[3-(CF₃)benzoyl]piperidine+HCl\text{3-CF₃-C₆H₄-COCl} + \text{C₅H₁₀NH} \xrightarrow{\text{base, 0–25°C}} \text{1-[3-(CF₃)benzoyl]piperidine} + \text{HCl}

Optimized Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: 75–85%

Friedel-Crafts Acylation of Pre-Functionalized Aromatic Systems

Strategy and Challenges

Friedel-Crafts acylation introduces the benzoyl group directly onto an aromatic ring. However, the electron-withdrawing trifluoromethyl group deactivates the benzene ring, necessitating stringent conditions.

Synthesis via Protected Piperidine Intermediates

A modified approach involves using N-acetylisonipecotic acid (9 ) as a precursor:

  • Protection of Piperidine :

    Isonipecotic acid+(Ac)₂OpyridineN-Acetylisonipecotic acid\text{Isonipecotic acid} + \text{(Ac)₂O} \xrightarrow{\text{pyridine}} \text{N-Acetylisonipecotic acid}
  • Acyl Chloride Formation :

    N-Acetylisonipecotic acid+SOCl₂DCE, 60°CAcyl chloride intermediate\text{N-Acetylisonipecotic acid} + \text{SOCl₂} \xrightarrow{\text{DCE, 60°C}} \text{Acyl chloride intermediate}
  • Friedel-Crafts Acylation :

    Acyl chloride+3-CF₃-C₆H₅AlCl₃, DCE, 90°C1-[3-(CF₃)benzoyl]piperidine\text{Acyl chloride} + \text{3-CF₃-C₆H₅} \xrightarrow{\text{AlCl₃, DCE, 90°C}} \text{1-[3-(CF₃)benzoyl]piperidine}

Key Data :

  • Reaction Time: 12–18 hours

  • Yield: 50–60% (limited by aromatic deactivation)

Halogenation and Cross-Coupling Approaches

Suzuki-Miyaura Coupling

For late-stage trifluoromethylation, a halogenated benzoylpiperidine precursor is subjected to cross-coupling with trifluoromethyl reagents:

Synthesis of 3-Bromobenzoylpiperidine

Piperidine is acylated with 3-bromobenzoyl chloride under standard conditions (yield: 80–85%).

Trifluoromethylation via Copper-Mediated Coupling

3-Br-C₆H₄-CO-piperidine+CF₃CuDMF, 110°C1-[3-(CF₃)benzoyl]piperidine\text{3-Br-C₆H₄-CO-piperidine} + \text{CF₃Cu} \xrightarrow{\text{DMF, 110°C}} \text{1-[3-(CF₃)benzoyl]piperidine}

Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Yield: 65–70%

Comparative Analysis of Methods

MethodStarting MaterialsKey ReagentsYield (%)AdvantagesLimitations
Direct Acylation3-CF₃-benzoyl chloridePiperidine, Base75–85High yield, simplicityRequires pre-formed acyl chloride
Friedel-CraftsN-Acetylisonipecotic acidAlCl₃, DCE50–60Direct ring functionalizationLow yield due to deactivation
Cross-Coupling3-BromobenzoylpiperidineCF₃Cu, CuI65–70Late-stage diversificationMulti-step synthesis

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for acyl chloride formation improves scalability:

  • Residence Time : 30 minutes at 70°C

  • Productivity : 1.2 kg/h

Q & A

Q. Advanced

  • Base Selection : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) can improve acylation efficiency.
  • Solvent Optimization : Anhydrous THF increases reaction homogeneity vs. dichloromethane.
  • Temperature Control : Slow addition of benzoyl chloride at 0°C minimizes side reactions.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

Case Study : A patent-reported method achieved 95% yield using THF and triethylamine at 25°C .

How to design experiments to assess the compound’s biological activity?

Q. Advanced

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like acetylcholinesterase or kinases.
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates.
    • Cell Viability : Test cytotoxicity (e.g., MTT assay) in cancer cell lines.
  • Controls : Include non-fluorinated analogs and positive controls (e.g., known inhibitors).
  • Data Analysis : Use Hill coefficients to assess cooperativity in dose-response curves .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Meta-Analysis : Compare assay conditions (e.g., pH, temperature, cell lines) from conflicting studies.
  • Structural Validation : Confirm compound purity via ¹H-NMR and HPLC to rule out degradation products.
  • Reproducibility : Replicate experiments with standardized protocols (e.g., OECD guidelines).
  • Computational Modeling : Perform MD simulations to assess target binding under varying conditions .

What are the challenges in computational modeling of this compound?

Q. Advanced

  • Force Field Parameterization : Accurate modeling of the -CF₃ group requires specialized parameters (e.g., GAFF2).
  • Solvent Effects : Explicit solvent models (e.g., TIP3P) are needed to capture hydrophobic interactions.
  • Conformational Sampling : The piperidine ring’s chair-flip dynamics complicate free-energy calculations.
  • Electrostatic Potential (ESP) : The electron-withdrawing -CF₃ group alters charge distribution, affecting docking predictions .

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